PREDNICARBATE

描述

Context of Non-Halogenated Glucocorticoids in Modern Pharmacotherapy

Glucocorticoids are a cornerstone in treating various inflammatory skin conditions. Historically, the potency of these steroids was often increased by halogenation—the addition of halogen atoms like fluorine or chlorine to the steroid structure. hmpgloballearningnetwork.com However, this chemical modification was also associated with a higher incidence of local and systemic side effects. nih.gov

This led to a focused effort in modern pharmacotherapy to develop non-halogenated corticosteroids. nih.govnih.gov The primary goal was to create molecules that could separate the desired anti-inflammatory effects from unwanted effects. nih.gov Non-halogenated glucocorticoids represent a class of compounds designed to achieve a more favorable benefit-to-risk ratio. nih.govnih.gov Prednicarbate (B1678093) emerged from this line of research as a non-halogenated agent, offering potent anti-inflammatory action. nih.govnih.gov

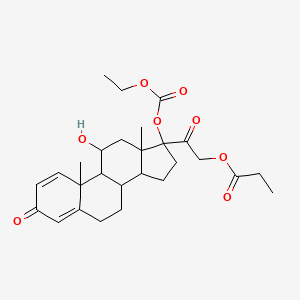

This compound as a Non-Halogenated Double-Ester Derivative of Prednisolone (B192156)

From a chemical standpoint, this compound is a non-halogenated, double-ester derivative of prednisolone. nih.govnih.govskintherapyletter.com Its systematic chemical name is (11β)-17-[(Ethoxycarbonyl)oxy]-11-hydroxy-21-(1-oxopropoxy)pregna-1,4-diene-3,20-dione. drugs.comdrugfuture.com The core structure is based on prednisolone, a well-known corticosteroid.

The defining features of this compound's structure are the two ester groups attached to the prednisolone backbone. Specifically, it is the prednisolone-17-ethylcarbonate-21-propionate. nih.govkarger.com This double-ester configuration is crucial to its properties. The synthesis of this compound involves intermediate steps, including the formation of prednisolone-17,12-diethylorthocarbonate and prednisolone-17-ethylcarbonate. nih.gov In the skin, this compound is metabolized through de-esterification to its main metabolite, prednisolone-17-ethylcarbonate, and to a lesser extent, to prednisolone. karger.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Chemical Name | (11β)-17-[(Ethoxycarbonyl)oxy]-11-hydroxy-21-(1-oxopropoxy)pregna-1,4-diene-3,20-dione drugs.comdrugfuture.com |

| CAS Registry Number | 73771-04-7 drugfuture.come-lactancia.org |

| Molecular Formula | C₂₇H₃₆O₈ drugfuture.come-lactancia.org |

| Molecular Weight | 488.57 g/mol drugfuture.com |

| Appearance | Practically odorless, white to yellowish-white powder e-lactancia.orghres.ca |

| Solubility | Practically insoluble in water; freely soluble in acetone (B3395972) and ethanol (B145695) hres.caformulationbio.com |

Conceptual Framework of Prodrug Design in Glucocorticoid Development

The concept of prodrug design is a strategic approach in medicinal chemistry to optimize drug delivery and efficacy. rsc.org Prodrugs are inactive or less active compounds that are converted into the active parent drug within the body through enzymatic or chemical processes. nih.gov This strategy is employed to overcome various challenges, such as poor solubility, instability, or non-specific targeting of a parent drug. rsc.orgnih.gov

In glucocorticoid development, prodrug design aims to enhance the therapeutic profile of the steroid. nih.gov By modifying the chemical structure, typically through the addition of promoieties like esters, a prodrug can be created that improves its delivery to the target site. mdpi.com Once at the site of action, the prodrug is metabolized to release the active glucocorticoid, thereby concentrating its effect where it is needed most. karger.com

This compound exemplifies this design principle. karger.com As a double-ester of prednisolone, it functions as a prodrug. karger.comnih.gov Its structure allows for efficient penetration into the skin. Following topical application, it is biotransformed into its active metabolites, primarily prednisolone-17-ethylcarbonate, which exerts the therapeutic effect. karger.comnih.gov This targeted activation is a key aspect of its design, separating it from conventional glucocorticoids and aligning with the goals of creating safer and more effective therapies. nih.gov

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| Betamethasone (B1666872) |

| Betamethasone 17-valerate |

| Budesonide |

| Clobetasol (B30939) propionate (B1217596) |

| Clobetasone butyrate |

| Desoximetasone (B1670307) |

| Dexamethasone |

| Dexamethasone sodium phosphate |

| Hydrocortisone |

| Hydrocortisone aceponate |

| Hydrocortisone buteprate |

| Hydrocortisone-17-butyrate |

| Methylprednisolone sodium succinate |

| Mometasone furoate |

| This compound |

| Prednisolone |

| Prednisolone-17-ethylcarbonate |

属性

IUPAC Name |

[2-(17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36O8/c1-5-22(31)34-15-21(30)27(35-24(32)33-6-2)12-10-19-18-8-7-16-13-17(28)9-11-25(16,3)23(18)20(29)14-26(19,27)4/h9,11,13,18-20,23,29H,5-8,10,12,14-15H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNPXMHRZILFCKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)OC(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40860963 | |

| Record name | 17-[(Ethoxycarbonyl)oxy]-11-hydroxy-3,20-dioxopregna-1,4-dien-21-yl propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40860963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Prednicarbate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015262 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

5.62e-03 g/L | |

| Record name | Prednicarbate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015262 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

73771-04-7 | |

| Record name | Prednicarbate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.516 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Prednicarbate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015262 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis and Derivatization Approaches for Prednicarbate and Analogs

Chemical Synthesis Pathways for Prednicarbate (B1678093) and Related Compounds

The synthesis of this compound, chemically known as prednisolone-17-ethylcarbonate-21-propionate, is a multi-step process that hinges on the selective esterification of the prednisolone (B192156) backbone. nih.govcaymanchem.com A key challenge in this synthesis is the differential reactivity of the hydroxyl groups at the C-17 and C-21 positions. Direct esterification at the 17-OH group is not feasible as the 21-OH group is more reactive and reacts first. google.com

Therefore, the synthesis pathway involves intermediate steps to achieve the desired double-ester structure. One reported method proceeds by first reacting prednisolone with ethyl chloroformate in the presence of triethylamine (B128534) to form prednisolone-21-ethylcarbonate. google.comgoogle.com This intermediate is then rearranged to yield prednisolone-17-ethylcarbonate. google.comgoogle.com This transposition is a critical step, making the 17-OH group accessible for the initial esterification.

A described synthesis route reports the creation of this compound (designated as compound 5) through key intermediates. nih.gov The process involves the formation of prednisolone-17,21-diethylorthocarbonate (2) which is then converted to prednisolone-17-ethylcarbonate (3). nih.gov The final step is the propionylation of the 21-hydroxyl group to yield the target molecule, this compound. nih.gov Spectroscopic data, including 1H-NMR and mass spectrometry, are used to confirm the structure of the final compound. nih.gov

Another patented process describes a method for preparing prednisolone-17-ethylcarbonate by rearranging prednisolone-21-ethylcarbonate using a lithium dialkylcuprate. google.com This highlights the chemical ingenuity required to overcome the inherent reactivity of the prednisolone molecule and achieve selective esterification at the C-17 position, which is essential for creating the final this compound structure. google.com

Prodrug Design Principles Applied to this compound

This compound is designed as a prodrug, a molecule that is largely inactive and is converted into its active form within the body. biosynth.comnih.gov This strategy is employed to enhance the benefit-risk ratio, aiming to maximize local anti-inflammatory effects in the skin while minimizing potential systemic side effects. karger.comdrugbank.com The design incorporates specific ester linkages that are susceptible to cleavage by esterase enzymes present in the skin. karger.com

Rational Design of Ester Linkages for Targeted Biotransformation

The core of this compound's prodrug strategy lies in its double-ester structure: an ethyl carbonate group at the C-17 position and a propionate (B1217596) group at the C-21 position. drugs.com These ester linkages are not arbitrary; they are rationally designed to undergo sequential hydrolysis by cutaneous esterases. karger.com

Upon application to the skin, this compound is metabolized through deesterification. karger.com The first step is the cleavage of the 21-propionate ester, yielding the primary active metabolite, prednisolone-17-ethylcarbonate (PEC). karger.comresearchgate.net This metabolite is still a potent anti-inflammatory agent. researchgate.net Further hydrolysis can cleave the 17-ethylcarbonate group, converting PEC into prednisolone, which is then largely cleared from the body. karger.comresearchgate.net

This two-step biotransformation is designed to occur locally within the skin. nih.gov The initial compound, this compound, has low permeability, and its conversion to more active forms is targeted to the site of application. karger.com Studies have shown that after topical application, this compound is almost completely metabolized during its passage through the organism, with its metabolic fate closely resembling that of prednisolone. nih.gov This targeted biotransformation ensures that the potent anti-inflammatory activity is concentrated in the skin, while the subsequent metabolic inactivation reduces the potential for systemic effects. nih.gov The rate of hydrolysis is a critical factor, influenced by the specific structure of the ester linker. nih.govnih.gov

Modulation of Molecular Structure for Dissociation of Biological Effects

A key goal in modern corticosteroid design is the dissociation of desired topical anti-inflammatory effects from undesired systemic and local side effects, such as skin atrophy. This compound's molecular structure as a non-halogenated double ester is a deliberate move to achieve this separation. karger.comnih.gov

The anti-inflammatory action of corticosteroids is well-established, but their antiproliferative effects on skin cells like fibroblasts can lead to thinning of the skin (atrophy). karger.com this compound was designed to have a high therapeutic index, meaning a favorable split between its topical anti-inflammatory activity and its systemic activity. nih.gov Research indicates that while this compound effectively suppresses inflammatory markers in keratinocytes, it has a markedly lower inhibitory effect on fibroblast proliferation compared to other corticosteroids. researchgate.net This suggests a molecular structure that preferentially targets inflammatory pathways over cellular proliferation pathways in the dermis. karger.comresearchgate.net

The biotransformation pathway is crucial to this dissociation. The parent molecule, this compound, and its primary metabolite, prednisolone-17-ethylcarbonate, are highly active at the site of inflammation. As the molecules penetrate deeper and are further metabolized to prednisolone and other compounds, their systemic activity is greatly reduced. nih.gov This metabolic cascade effectively confines the potent effects to the target tissue, thereby dissociating the local therapeutic action from potential systemic consequences. nih.gov

Microbial Transformation as a Biocatalytic Tool for Derivatization

Microbial biotransformation utilizes microorganisms, such as fungi and bacteria, or their enzymes to perform specific chemical reactions on a substrate. nih.govfrontiersin.org This biocatalytic approach is a valuable tool in pharmaceutical sciences for creating novel derivatives of existing drugs, often yielding compounds that are difficult to produce through conventional chemical synthesis. nih.govresearchgate.net Fungi, in particular, are known to perform a variety of reactions, including hydroxylation, dehydrogenation, and epoxidation on steroid molecules. nih.govnih.govresearchgate.net

Fungal Biotransformation of this compound

Research has demonstrated that filamentous fungi can metabolize this compound, leading to new and known derivatives. In one study, the fungus Cunninghamella elegans was used to biotransform this compound. researchgate.netasianpubs.org Fermentation of this compound with this fungus resulted in the production of several metabolites through reactions like hydrolysis. researchgate.net

Similarly, fungi from the Aspergillus genus, such as Aspergillus niger, are well-documented for their ability to transform various steroids. nih.govresearchgate.netnih.gov These fungi produce a range of enzymes that can introduce hydroxyl groups and perform other modifications on the steroid nucleus. nih.govresearchgate.net While specific studies on Aspergillus niger and this compound are noted, the general capability of this fungal species in steroid biotransformation suggests its potential as a biocatalytic tool for generating novel this compound analogs. nih.gov The process of microbial transformation offers a green chemistry alternative to synthetic methods, often proceeding with high regio- and stereoselectivity under mild conditions. frontiersin.orgresearchgate.net

Characterization of Microbially Derived Metabolites and Novel Derivatives

The characterization of metabolites produced through fungal biotransformation is essential to identify their chemical structures. Modern spectroscopic techniques are employed for this purpose, including Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS). asianpubs.org

In the biotransformation of this compound by Cunninghamella elegans, two known metabolites were identified and purified: prednisolone-17-ethylcarbonate (the result of hydrolysis at the C-21 position) and prednisolone (the result of hydrolysis at both C-17 and C-21). researchgate.netasianpubs.org A third, novel compound was also isolated, though its structure was determined not to be derived from the this compound steroid backbone and likely originated from the fungus itself. researchgate.netasianpubs.org The structures of these metabolites were elucidated using a combination of 1H NMR, 13C NMR, and various mass spectrometry techniques. asianpubs.org The identification of these microbially derived products confirms the metabolic pathways involved, primarily hydrolysis, and demonstrates the potential of fungal systems to generate key metabolites of this compound. researchgate.net

Metabolic Biotransformation Pathways of Prednicarbate

Enzymatic Hydrolysis Cascades

The initial and primary metabolic pathway for prednicarbate (B1678093) involves enzymatic hydrolysis, a cascade of reactions that sequentially breaks down the compound.

The first step in the metabolic cascade is the rapid hydrolysis of the ester bond at the C21 position of the this compound molecule. nih.govresearchgate.net This enzymatic reaction is primarily carried out by esterases present in skin cells, particularly keratinocytes. nih.govresearchgate.net The process results in the formation of the active metabolite, prednisolone-17-ethylcarbonate (P17EC). nih.govresearchgate.net

Following its formation, prednisolone-17-ethylcarbonate (P17EC) undergoes further enzymatic cleavage. nih.govresearchgate.net This reaction leads to the formation of prednisolone (B192156), which is considered the main and less active biotransformation product in human keratinocytes after 24 hours of exposure. nih.govresearchgate.net After oral administration, P17EC is metabolized to prednisolone with a half-life of approximately 1.6 hours. nih.gov

Non-Enzymatic Transformation of Metabolites

In addition to enzymatic processes, a key metabolite of this compound also undergoes non-enzymatic transformation.

The metabolite prednisolone-17-ethylcarbonate (P17EC) can undergo a non-enzymatic isomerization to form prednisolone-21-ethylcarbonate (P21EC). nih.govresearchgate.net This transformation involves the intramolecular migration of the ethylcarbonate group from the C17 to the C21 position of the prednisolone backbone.

Tissue-Specific Metabolic Profiles

The metabolism of this compound exhibits tissue-specific differences, with varying metabolic rates and metabolite profiles observed in different cell types within the skin.

Human keratinocyte monolayers have demonstrated a significant capacity to metabolize this compound. nih.govresearchgate.net Studies have shown that these epidermal cells actively hydrolyze this compound to prednisolone-17-ethylcarbonate (P17EC) and subsequently to prednisolone. nih.govresearchgate.net In contrast, fibroblasts exhibit a markedly lower enzymatic activity for these metabolic conversions. nih.govresearchgate.net This difference in metabolic capability between keratinocytes and fibroblasts is a key factor in the local action and safety profile of this compound.

Data Tables

Metabolic Pathway of this compound

| Parent Compound | Metabolic Process | Primary Metabolite | Further Metabolism | Final Major Metabolite (in Keratinocytes) |

|---|---|---|---|---|

| This compound | Enzymatic Hydrolysis at C21 | Prednisolone-17-Ethylcarbonate (P17EC) | Enzymatic Cleavage & Non-Enzymatic Isomerization | Prednisolone |

Metabolite Formation and Characteristics

| Metabolite | Formation Pathway | Key Characteristics |

|---|---|---|

| Prednisolone-17-Ethylcarbonate (P17EC) | Enzymatic hydrolysis of this compound | Active metabolite. Undergoes further enzymatic cleavage and non-enzymatic isomerization. |

| Prednisolone | Enzymatic cleavage of P17EC | Main biotransformation product in keratinocytes after 24 hours. |

| Prednisolone-21-Ethylcarbonate (P21EC) | Non-enzymatic isomerization of P17EC | Isomer of P17EC. |

Tissue-Specific Metabolism of this compound

| Cell Type | Metabolic Activity | Primary Metabolic Role |

|---|---|---|

| Human Keratinocytes | High | Primary site of enzymatic hydrolysis of this compound and P17EC. |

| Fibroblasts | Low | Significantly lower enzymatic activity compared to keratinocytes. |

Biotransformation in Human Fibroblast Monolayers

The metabolic activity of human fibroblasts towards this compound is markedly limited. nih.gov Studies using fibroblast monolayers derived from human juvenile foreskin demonstrate a significantly lower enzymatic capability for metabolizing this compound compared to other skin cells like keratinocytes. nih.govresearchgate.net When exposed to this compound, fibroblasts hydrolyze the parent compound and its primary metabolite, prednisolone-17-ethylcarbonate, to a minor extent only. nih.gov Although the metabolic pathway is the same as in other skin layers, the biotransformation rate within fibroblasts is minimal. nih.govresearchgate.net This low metabolic capacity in dermal fibroblasts suggests that less potent metabolites of this compound are the predominant compounds in the dermis following topical application. nih.gov

Comparative Enzymatic Activity and Metabolite Formation Across Skin Layers

A distinct difference in metabolic activity exists between the epidermal and dermal layers of the skin. Epidermal keratinocytes are highly active in metabolizing this compound, whereas dermal fibroblasts show very low enzymatic activity. nih.govresearchgate.net

Upon penetration into the skin, this compound, a double ester, is first hydrolyzed at position 21 by epidermal cells to form its monoester metabolite, prednisolone-17-ethylcarbonate (P17EC). nih.gov P17EC then undergoes a non-enzymatic transformation into its isomer, prednisolone-21-ethylcarbonate (P21EC). Subsequently, P21EC is enzymatically cleaved, primarily by keratinocytes, to yield prednisolone (PD), which was identified as the main biotransformation product after 24 hours in in-vitro studies. nih.gov

In contrast, fibroblasts exhibit a much lower capacity to perform these hydrolytic cleavages. nih.gov This differential metabolic activity means that topically applied this compound is progressively metabolized as it passes through the epidermis. Consequently, a complex mixture of the parent drug and its less potent metabolites reaches the dermis, where the resident fibroblasts are largely unable to further metabolize them. nih.govresearchgate.net

Table 1: Metabolic Pathway of this compound in Human Skin Cells

| Step | Compound | Transformation | Primary Cell Type Involved | Resulting Metabolite |

|---|---|---|---|---|

| 1 | This compound (PC) | Enzymatic Hydrolysis | Keratinocytes | Prednisolone-17-ethylcarbonate (P17EC) |

| 2 | Prednisolone-17-ethylcarbonate (P17EC) | Non-enzymatic Isomerization | N/A | Prednisolone-21-ethylcarbonate (P21EC) |

| 3 | Prednisolone-21-ethylcarbonate (P21EC) | Enzymatic Hydrolysis | Keratinocytes | Prednisolone (PD) |

Data derived from studies on human keratinocyte and fibroblast monolayers. nih.gov

Systemic Metabolic Fate Following Administration Routes

Metabolite Profile Following Systemic Oral Administration

Following oral administration in humans, this compound is rapidly and completely metabolized before it can be detected in systemic circulation. nih.govkarger.comkarger.com Studies involving the oral administration of 40 mg of this compound to healthy volunteers found no intact parent drug in the plasma. nih.govkarger.com Instead, significant levels of its first metabolite, prednisolone-17-ethylcarbonate (PRED-17-EC), were measured. nih.govkarger.com This primary metabolite is then further biotransformed into prednisolone. nih.govkarger.com The metabolic fate of this compound after systemic absorption closely resembles the biotransformation pathway of prednisolone itself. karger.comnih.gov

Table 2: Pharmacokinetic Parameters of this compound Metabolites After Oral Administration

| Metabolite | AUC (ng/ml*h) | MRT (h) | Elimination Half-life (t½) (h) |

|---|---|---|---|

| Prednisolone-17-ethylcarbonate | 402 ± 115 | 3.1 | 1.6 |

| Prednisolone | 251 ± 67 | 5.9 | - |

Data from a study in healthy volunteers following a single 40 mg oral dose of this compound. karger.com

Systemic Absence of Intact this compound Following Dermal Application

Research in human subjects has shown that after the topical application of this compound ointment, neither the intact this compound nor its known metabolites, such as prednisolone-17-ethylcarbonate or prednisolone, can be detected systemically. researchgate.netnih.gov This lack of systemic detection underscores the low percutaneous absorption and extensive local metabolism of the compound within the skin layers. researchgate.netnih.gov This characteristic is a key factor in its pharmacological profile, contributing to good local efficacy with minimal systemic effects. nih.gov

Identification of Prednisolone-17-Ethylcarbonate as the Key Systemically Detected Active Metabolite

While intact this compound is not found systemically after oral administration, its primary metabolite, prednisolone-17-ethylcarbonate (PRED-17-EC), is readily detected in the bloodstream. nih.govkarger.com This metabolite is considered the principal pharmacologically active compound responsible for any systemic effects. researchgate.netnih.gov Studies suggest that PRED-17-EC possesses a receptor binding affinity comparable to that of the potent corticosteroid dexamethasone. researchgate.netnih.gov The subsequent metabolic step involves the conversion of the highly active PRED-17-EC into the much less active prednisolone, which represents an inactivation process. nih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | PC |

| Prednisolone-17-ethylcarbonate | P17EC / PRED-17-EC |

| Prednisolone-21-ethylcarbonate | P21EC |

| Prednisolone | PD |

Molecular Mechanism of Action and Receptor Interactions

Glucocorticoid Receptor (GR) Agonism

The primary mechanism of action for Prednicarbate (B1678093) is its function as an agonist for the Glucocorticoid Receptor (GR), a member of the nuclear hormone receptor superfamily of ligand-activated transcription factors. drugbank.comresearchgate.net This receptor is present in the cytoplasm of almost every cell in the body and is crucial in regulating genes that control development, metabolism, and the immune response. medchemexpress.com The activation of GR by this compound initiates a cascade of events leading to the modulation of gene expression. researchgate.net

Ligand Binding Dynamics to Cytoplasmic Glucocorticoid Receptors

In its inactive state, the Glucocorticoid Receptor resides in the cytoplasm as part of a large, multimeric complex of chaperone proteins, including heat shock proteins (Hsp90 and Hsp70) and immunophilins. researchgate.netnih.gov As a lipophilic molecule, this compound diffuses across the cell membrane to bind to the ligand-binding domain of the cytoplasmic GR. drugbank.comnih.gov This binding event induces a conformational change in the receptor protein. This change is crucial for the subsequent steps of its action. The affinity of a steroid for the GR is a key determinant of its potency; structural features such as esterification at the C-17 and C-21 positions influence both lipophilicity and binding affinity. nih.gov

Nuclear Translocation of Glucocorticoid-Receptor Complexes

Upon ligand binding and the subsequent conformational change, the chaperone proteins dissociate from the GR. researchgate.netnih.gov This dissociation unmasks the nuclear localization signals (NLS) on the receptor. uconn.edu The activated this compound-GR complex is then actively transported from the cytoplasm into the nucleus through the nuclear pore complex. drugbank.comnih.gov This translocation is a rapid process, with studies on other glucocorticoids showing that the majority of steroid-bound receptors can enter the nucleus within minutes of steroid exposure. nih.gov

Modulation of Gene Transcription Through DNA (Chromatin) Binding

Once inside the nucleus, the this compound-GR complex acts as a transcription factor. medchemexpress.com The complex binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs), which are located in the promoter regions of target genes. researchgate.netresearchgate.net The binding of the GR homodimer to these GREs can lead to either an increase in gene transcription (trans-activation) or a decrease (trans-repression). researchgate.netnih.gov

Trans-activation: The GR complex recruits coactivator molecules, leading to the increased expression of anti-inflammatory proteins. researchgate.net

Trans-repression: The GR complex can interfere with the function of other transcription factors, such as NF-κB and AP-1, which are key regulators of pro-inflammatory gene expression. This prevents the transcription of inflammatory proteins. medchemexpress.com

This modulation of gene transcription is the fundamental mechanism by which this compound exerts its widespread anti-inflammatory effects. drugbank.comfrontiersin.orgviennabiocenter.org

Downstream Cellular and Biochemical Effects

The genomic effects initiated by the this compound-GR complex result in significant downstream alterations in cellular and biochemical pathways, primarily targeting the production of inflammatory mediators.

Induction of Phospholipase A2 Inhibitory Proteins (Lipocortins)

A key downstream effect of GR activation by corticosteroids like this compound is the induction of the synthesis of a class of proteins called lipocortins (also known as annexins). drugbank.compediatriconcall.comdrugs.com The up-regulation of lipocortin-1 synthesis is a well-documented consequence of glucocorticoid action. nih.govdroracle.ai These proteins act as endogenous inhibitors of Phospholipase A2. pediatriconcall.comnih.gov

| Step | Description | Key Molecules Involved |

| 1. GR Activation | This compound binds to the cytoplasmic Glucocorticoid Receptor (GR). | This compound, GR, Chaperone Proteins (Hsp90, Hsp70) |

| 2. Nuclear Translocation | The activated this compound-GR complex moves into the nucleus. | This compound-GR complex, Nuclear Pore Complex |

| 3. Gene Modulation | The complex binds to Glucocorticoid Response Elements (GREs) on DNA. | This compound-GR complex, DNA (GREs) |

| 4. Protein Synthesis | Transcription and translation of target genes are altered, leading to increased production of Lipocortins. | mRNA, Lipocortins (Annexins) |

Inhibition of Arachidonic Acid Release

Phospholipase A2 (PLA2) is a critical enzyme in the inflammatory pathway. nih.gov It acts on membrane phospholipids to release arachidonic acid. pediatriconcall.comfrontiersin.org Arachidonic acid is the precursor for the biosynthesis of potent inflammatory mediators, including prostaglandins and leukotrienes. drugbank.compediatriconcall.com By inducing lipocortins, which in turn inhibit the activity of Phospholipase A2, this compound effectively blocks the release of arachidonic acid. drugs.comnih.govnih.gov This inhibition halts the production of prostaglandins and leukotrienes, thereby suppressing the inflammatory response. drugbank.compediatriconcall.commedscape.com

| Target Enzyme | Inhibitory Protein | Consequence |

| Phospholipase A2 (PLA2) | Lipocortins (Annexins) | Inhibition of Arachidonic Acid release from membrane phospholipids. |

| Decreased synthesis of Prostaglandins and Leukotrienes. |

This inhibition of the arachidonic acid cascade is a central component of the anti-inflammatory properties of this compound. pediatriconcall.comnih.gov

Suppression of Prostaglandin and Leukotriene Biosynthesis

This compound, in common with other topical corticosteroids, exerts its anti-inflammatory effects by intervening in the production of potent inflammatory mediators known as prostaglandins and leukotrienes. drugbank.comresearchgate.netdrugs.com The primary mechanism is not a direct inhibition of these molecules but rather a regulation of the enzymatic pathway responsible for their synthesis. nih.govnih.gov Corticosteroids are understood to act through the induction of a group of inhibitory proteins called lipocortins, which are phospholipase A2 inhibitory proteins. drugbank.comresearchgate.netdrugs.com

It is postulated that these lipocortins control the biosynthesis of prostaglandins and leukotrienes by inhibiting the release of their common precursor, arachidonic acid. drugbank.comdrugs.com Arachidonic acid is a fatty acid that is released from cell membrane phospholipids by the enzyme phospholipase A2. drugbank.comdrugs.com By inducing lipocortins, which in turn inhibit phospholipase A2, this compound effectively reduces the availability of arachidonic acid, thereby downregulating the production of inflammatory prostaglandins and leukotrienes. researchgate.net

Inhibition of Interleukin 1-Alpha (IL-1a) Cytokine Synthesis in Keratinocytes

A significant component of this compound's anti-inflammatory activity is its effect on cytokine production within epidermal cells. Research has demonstrated that in cultured keratinocytes where inflammation was induced, leading to increased synthesis of Interleukin 1-alpha (IL-1a), this compound showed potent inhibitory effects. nih.gov Studies specifically highlight that the suppression of IL-1a synthesis by this compound (PC) and betamethasone (B1666872) 17-valerate (BMV) was particularly strong, whereas this compound's metabolites and other corticosteroids like desoximetasone (B1670307) (DM) and betamethasone (BM) were less potent in this regard. nih.gov This targeted suppression of a key pro-inflammatory cytokine in keratinocytes is a crucial aspect of its mechanism of action in treating inflammatory skin conditions. nih.gov

Differential Effects on Interleukin 1-Alpha (IL-1a) and Interleukin 6 (IL-6) Suppression in Fibroblasts

In contrast to its potent effects in keratinocytes, this compound exhibits a differential and more modest impact on cytokine synthesis in dermal fibroblasts. In these cells, IL-1a and Interleukin 6 (IL-6) are associated with proliferation and inflammation, respectively. nih.gov Research indicates that this compound itself inhibits the production of IL-1a and IL-6 in fibroblasts to a minor extent only. nih.gov

This is in stark contrast to its primary active metabolite, prednisolone (B192156) 17-ethylcarbonate (PEC), and other conventional glucocorticoids, which were found to strongly reduce the synthesis of these cytokines in fibroblasts. nih.gov This differential effect, where the parent compound has a low antiproliferative and anti-inflammatory impact on fibroblasts, is a key pharmacodynamic characteristic. nih.gov This suggests that the therapeutic benefit of this compound is derived from its potent action on epidermal keratinocytes, while having a lesser effect on dermal fibroblasts, which may be linked to a lower risk of certain side effects like skin atrophy. nih.gov

Impact on Cellular Migration and Vasodilator Production

This compound's mechanism of action also involves effects on vascular tone and cell movement, which are integral to the inflammatory process. Like other topical corticosteroids, this compound possesses vasoconstrictive properties. drugbank.comresearchgate.netdrugs.com This action counteracts the vasodilation (widening of blood vessels) that is a hallmark of inflammation, helping to reduce redness and swelling at the site of application.

Glucocorticoids are also known to impact the movement of key cell types involved in wound healing and inflammation. They can inhibit the migration of epithelial cells (keratinocytes), fibroblasts, and macrophages. nih.gov This effect is believed to occur through a rapid, non-transcriptional mechanism that leads to the stabilization of the cellular cytoskeleton, thereby reducing cell motility. nih.gov However, some studies suggest that this compound modifies the behavior of human skin fibroblasts to a lesser degree than more potent halogenated glucocorticoids. nih.gov This is supported by findings where the application of this compound was observed to permit the start of epidermal migration in the context of wound healing. drugbank.com

Receptor Binding Affinity and Selectivity

Relative Receptor Binding Affinity of this compound and its Active Metabolites

This compound is a non-halogenated double ester of prednisolone that acts as a prodrug. nih.govnih.gov In the skin, it is metabolized into its active and inactive forms. The primary active metabolite is prednisolone-17-ethylcarbonate (PEC), which is subsequently metabolized to the less active prednisolone (PD). nih.gov

The therapeutic activity of this compound is largely attributable to the high glucocorticoid receptor binding affinity of its primary metabolite, PEC. Studies have shown that prednisolone-17-ethylcarbonate has a receptor binding affinity that is comparable to that of the highly potent corticosteroid, dexamethasone. nih.gov In contrast, the subsequent metabolite, prednisolone, exhibits a significantly lower affinity for the glucocorticoid receptor. nih.govnih.gov This metabolic pathway—conversion to a highly active metabolite followed by inactivation to a less potent one—is thought to contribute to its favorable ratio of local efficacy to systemic side effects. nih.gov

| Compound | Relative Receptor Binding Affinity | Notes |

|---|---|---|

| Prednisolone-17-ethylcarbonate (PEC) | High | The primary active metabolite; affinity is comparable to Dexamethasone. nih.gov |

| Prednisolone (PD) | Low | Less active metabolite formed from PEC. nih.govnih.gov |

Comparative Analysis of Binding Affinities with Other Reference Glucocorticoids

The clinical potency of a topical corticosteroid is closely related to its binding affinity for the glucocorticoid receptor. The active metabolite of this compound, prednisolone-17-ethylcarbonate (PEC), demonstrates a high binding affinity comparable to the potent reference steroid, dexamethasone. nih.gov

When compared to other glucocorticoids, PEC's high affinity places it among the more potent agents. Dexamethasone and betamethasone are long-acting corticosteroids with high glucocorticoid activity. nih.gov Prednisolone, which is the final metabolite of this compound, has a considerably lower relative glucocorticoid activity. nih.gov While direct receptor binding studies comparing this compound and its metabolites to betamethasone 17-valerate are limited, studies on biological activity (a functional measure of receptor interaction) have shown that this compound and betamethasone 17-valerate exhibit similarly potent suppression of IL-1a in keratinocytes. nih.gov

| Compound | Relative Glucocorticoid Activity (Prednisolone = 5) | Relative Receptor Binding Affinity |

|---|---|---|

| Betamethasone | 25-40 | High |

| Dexamethasone | 30 | High |

| Prednisolone-17-ethylcarbonate (PEC) | N/A | High (Comparable to Dexamethasone) nih.gov |

| Prednisolone | 5 | Low/Moderate nih.gov |

Molecular Dynamics Simulations for Ligand-Receptor Docking and Induced Fit Procedures

The interaction between a ligand, such as the synthetic corticosteroid this compound, and its receptor is a dynamic process that involves conformational changes in both the molecule and the protein. To understand these intricate interactions at an atomic level, computational methods like molecular dynamics (MD) simulations and induced-fit docking are employed. These techniques provide valuable insights into the binding mechanisms that are not always apparent from static crystal structures.

In the absence of direct simulation data for this compound, we can examine findings from related compounds to infer potential interactions. For instance, a molecular docking study on prednisolone, the parent compound of this compound, and its derivatives with the glucocorticoid receptor has provided insights into their binding affinities and key interactions. tandfonline.comresearchgate.net

Table 1: Predicted Binding Affinities of Prednisolone and Derivatives with the Glucocorticoid Receptor

| Compound | Docking Score (kcal/mol) | Key Interacting Residues |

| Prednisolone | -9.5 | ARG 611, GLN 570, ASN 564 |

| Deprodone Propionate (B1217596) | -10.781 | ARG 611, MET 604, LEU 563 |

| Prednisolone Acetate Derivative | -10.381 | TYR 735, LEU 563 |

| This data is representative of computational docking studies on prednisolone and its derivatives and is intended to illustrate the type of information generated from such analyses. The specific values and interacting residues for this compound would require a dedicated computational study. |

The data illustrates that modifications to the prednisolone structure can significantly impact the binding affinity, as reflected in the docking scores. researchgate.net The key interacting residues, primarily involving hydrogen bonds and van der Waals forces, are crucial for stabilizing the ligand within the receptor's binding pocket. researchgate.net For this compound, it is hypothesized that the ethylcarbonate group at the C17 position would form favorable interactions within the hydrophobic pocket of the GR, contributing to its binding affinity.

Preclinical Pharmacological Investigations

In Vitro Pharmacodynamic Characterization

In vitro studies have been instrumental in defining the cellular and molecular mechanisms that underpin the therapeutic action of prednicarbate (B1678093).

The anti-inflammatory effects of this compound have been demonstrated in cell-based assays, particularly using keratinocytes, which are key cells in epidermal inflammation. In one study, inflammation was induced in isolated human foreskin keratinocytes using tumor necrosis factor-alpha (TNF-α), leading to an increase in the synthesis of interleukin-1 alpha (IL-1α), a pro-inflammatory cytokine. nih.gov this compound was shown to potently suppress this induced IL-1α synthesis. nih.gov To account for the rapid degradation of this compound in these cells, further experiments using an RNase protection assay were conducted. nih.gov These short-incubation assays confirmed the significant anti-inflammatory potency of the native this compound molecule by measuring its effect on IL-1α mRNA levels. nih.gov The mechanism of action for corticosteroids, in general, involves the inhibition of the IL-1α cytokine within keratinocytes. drugbank.combiopharmaservices.com

A distinguishing feature of this compound is its differential effect on various skin cell types, which is thought to contribute to its favorable benefit-risk ratio. While potent in its anti-inflammatory action on keratinocytes, this compound demonstrates a markedly lower antiproliferative effect on dermal fibroblasts. nih.gov In studies using human dermal fibroblasts, this compound had only a minor inhibitory effect on the production of IL-1α and IL-6, which are associated with fibroblast proliferation and inflammation. nih.govdrugbank.com This is in contrast to other conventional glucocorticoids, such as betamethasone (B1666872) 17-valerate, which exhibit more pronounced antiproliferative effects on fibroblasts. nih.gov The minimal impact of this compound on fibroblast proliferation was further confirmed by assessing the incorporation of 3H-thymidine, a marker of DNA synthesis and cell proliferation. nih.gov This selective activity profile suggests a lower potential for skin atrophy, a common side effect of topical corticosteroids linked to the inhibition of fibroblast activity. drugbank.com

Table 1: Comparative Effects of Glucocorticoids on Fibroblast and Keratinocyte Cytokine Production

| Compound | Effect on Keratinocyte IL-1α Production | Effect on Fibroblast IL-1α & IL-6 Production | Relative Antiproliferative Effect on Fibroblasts |

|---|---|---|---|

| This compound (PC) | Potent Suppression nih.gov | Minor Inhibition nih.govdrugbank.com | Low nih.gov |

| Betamethasone 17-valerate (BMV) | Potent Suppression nih.gov | Strong Reduction nih.gov | Pronounced nih.gov |

| Prednisolone (B192156) 17-ethylcarbonate (PEC) | Less Potent Suppression nih.gov | Strong Reduction nih.gov | Pronounced nih.gov |

| Betamethasone (BM) | Less Potent Suppression nih.gov | Not specified | Pronounced nih.gov |

| Desoximetasone (B1670307) (DM) | Less Potent Suppression nih.gov | Not specified | Not specified |

| Prednisolone (PD) | Less Potent Suppression nih.gov | Not specified | Not specified |

This table is a qualitative summary based on the referenced research findings.

The vasoconstrictive properties of topical corticosteroids are commonly used as an indicator of their potency. ncats.io The McKenzie-Stoughton vasoconstriction assay, or skin blanching test, is a standardized in vivo method performed on healthy volunteers that serves as a functional in vitro model for assessing potency. biopharmaservices.comcapes.gov.br This assay measures the degree of skin blanching (pallor) caused by the constriction of dermal blood vessels following the topical application of a corticosteroid. biopharmaservices.com The intensity of the blanching response is proportional to the drug's ability to diffuse into the skin and exert its pharmacological effect, thus correlating with its therapeutic efficacy. biopharmaservices.com In such skin blanching tests, 0.25% this compound was found to be equipotent to 0.1% betamethasone 17-valerate. nih.gov This places this compound in the category of medium-potency corticosteroids based on its vasoconstrictive effects. ncats.io

In Vivo Animal Model Studies

Animal models provide a more complex biological system to evaluate the pharmacological properties of this compound, offering insights into its performance in a living organism.

The anti-inflammatory activity of this compound has been evaluated in various animal models. In the ultraviolet (UV)-erythema test on healthy volunteers, which can be considered an in vivo model of inflammation, 0.25% this compound demonstrated potency comparable to 0.1% betamethasone 17-valerate and was superior to 1% hydrocortisone. nih.gov However, in a study on irritant dermatitis induced by sodium dodecyl sulfate, this compound did not show a reversal of the irritation. nih.gov

Another important aspect of corticosteroid pharmacology is the potential for skin thinning (atrophy). The atrophogenic potential of this compound was investigated in hairless mice. nih.gov Topical application of this compound was compared to other corticosteroids, and it was found to cause a clear thinning of the skin fold and significant atrophy of the mouse tail epidermis, a characteristic it shared with the other tested potent dermatocorticoids. nih.gov The study also showed that this compound inhibited the incorporation of 3H-thymidine triphosphate into epidermal DNA, indicating an antiproliferative effect in this in vivo model. nih.gov

The rate of percutaneous absorption is a critical factor determining the efficacy and systemic exposure of a topical drug. In vitro permeation studies using excised animal skin in Franz diffusion cells are standard methods to characterize these rates. unesp.brresearchgate.net Various animal skin models, including porcine, rat, and mouse skin, are utilized as surrogates for human skin. nih.govnih.gov Porcine skin is often considered a suitable model due to its histological and permeability similarities to human skin. unesp.br Rat skin is also frequently used, although it is generally more permeable than human skin. nih.govnih.gov

Table 2: Animal Skin Models Used in Permeation Studies

| Animal Model | Key Characteristics Relevant to Permeation Studies |

|---|---|

| Porcine (Pig) Skin | Histologically similar to human skin with comparable stratum corneum thickness. unesp.br Permeability for many compounds is similar to human skin. unesp.br |

| Rat Skin | Structurally similar to human skin among rodents and frequently used. nih.gov Generally exhibits higher permeability compared to human skin. nih.govnih.gov |

| Mouse Skin | Small size, low cost, and ease of handling. unesp.br Often shows higher permeation rates than human skin. |

This table provides a general overview of commonly used animal models.

Assessment of Systemic Corticoid Activity Following Various Administration Routes in Animals

The systemic activity of this compound has been evaluated in various animal models by measuring established markers of systemic corticosteroid action, such as effects on body weight, thymus involution, and adrenal gland suppression. These studies are crucial for understanding the potential for systemic side effects.

In a key study using the cotton-pellet granuloma model in hairless rats, the systemic effects of topically applied this compound were compared to the more potent corticosteroid, desoximetasone. After seven days of application, a high dose of this compound (0.3 mg/day) induced only thymus involution. In contrast, desoximetasone caused a significant reduction in granuloma weight, adrenal and thymus involution, and a decrease in body weight at a much lower dose of 0.03 mg/day. hres.ca

Another study in rats compared the systemic effects of this compound and desoximetasone after topical application to the ear. While both compounds showed equivalent topical anti-inflammatory efficacy, the systemic impact differed significantly. At a dose of 3 mg/mL, this compound caused a 27% reduction in thymus weight, whereas desoximetasone produced a much greater reduction of 60%. hres.ca

Acute toxicity studies have also provided insights into the systemic effects following different administration routes. The oral LD50 (lethal dose, 50%) in rats was found to be greater than 8000 mg/kg, while the subcutaneous LD50 was 1366 mg/kg, indicating significant first-pass metabolism and lower systemic bioavailability after oral administration compared to direct subcutaneous injection. hres.ca Signs of systemic toxicity observed at these high doses were typical for corticosteroids and included reduced body weight and changes in hair and motility. hres.ca

The following table summarizes the findings on the systemic effects of this compound in animal models.

| Animal Model | Administration Route | Dose | Systemic Effect Observed | Comparison |

| Hairless Rat (Cotton-Pellet Granuloma) | Topical | 0.3 mg/day | Thymus involution only. No significant effect on granuloma weight, adrenal glands, or body weight. | Desoximetasone (0.03 mg/day) significantly reduced all parameters. hres.ca |

| Rat (Croton Oil Ear Edema) | Topical | 3 mg/mL | 27% reduction in thymus weight. | Desoximetasone (3 mg/mL) caused a 60% reduction in thymus weight. hres.ca |

| Rat | Subcutaneous | 0.80 mg/kg/day | Slight growth retardation of fetuses and placentas. hres.ca | No effects on fertility or pregnancy at doses up to 0.20 mg/kg/day. hres.ca |

| Rat | Subcutaneous | 2.24 mg/kg/day | Teratogenic and embryotoxic effects observed during gestation. hres.ca | N/A |

| Himalayan Rabbit | Subcutaneous | 0.018 - 0.056 mg/kg/day | Teratogenic and embryotoxic effects observed during gestation. hres.cadrugs.comfda.gov | N/A |

Analysis of the Dissociation Between Topical Efficacy and Systemic Effects in Animal Studies

A hallmark of this compound's pharmacological profile is the significant dissociation between its high topical anti-inflammatory activity and its low potential for systemic side effects. This favorable benefit-risk ratio is a direct result of its chemical structure and metabolic pathway.

Studies consistently demonstrate that this compound is as effective as more potent corticosteroids when applied topically, but carries a lower risk of systemic activity. For instance, in the croton oil-induced ear edema model in mice and rats, this compound showed anti-inflammatory potency equivalent to that of desoximetasone. hres.ca However, as detailed in the section above, the systemic consequences, such as thymus involution, were considerably less pronounced with this compound. hres.ca

This dissociation is primarily attributed to its biotransformation. This compound is a "soft steroid," designed to be metabolized into less active compounds after exerting its effect in the skin. It is rapidly metabolized to its primary active metabolite, prednisolone-17-ethylcarbonate, and subsequently to the much less active prednisolone. This metabolic inactivation significantly reduces the amount of active corticosteroid reaching the systemic circulation. drugbank.com This characteristic is a key advantage, minimizing the risk of systemic effects like hypothalamic-pituitary-adrenal (HPA) axis suppression, which can occur with corticosteroids that are absorbed systemically in their active form. asianjpr.com

The cotton pellet granuloma model further illustrates this dissociation. The model evaluates both the transudative (fluid) and proliferative (granuloma tissue formation) phases of chronic inflammation. asianjpr.com While potent corticosteroids can suppress granuloma formation, this often correlates with systemic effects. This compound's limited impact on granuloma weight, adrenal, and thymus size, especially when compared to desoximetasone, underscores its localized action and reduced systemic footprint. hres.ca

Structure-Activity Relationship (SAR) Studies

The unique therapeutic profile of this compound is intrinsically linked to its molecular structure. Understanding the relationship between its chemical features and biological activity is essential for appreciating its mechanism of action and clinical advantages.

Correlation Between this compound Molecular Structure and Biological Activity

This compound, chemically known as prednisolone-17-ethylcarbonate-21-propionate, is a non-halogenated double ester of prednisolone. asianjpr.com Its biological activity is governed by this specific structure.

Steroid Backbone: The foundational structure is prednisolone, a synthetic glucocorticoid with established anti-inflammatory properties. This backbone is responsible for binding to the glucocorticoid receptor (GR). drugbank.com

Non-Halogenated Nature: Unlike many potent topical corticosteroids (e.g., clobetasol (B30939) propionate (B1217596), desoximetasone), this compound lacks a halogen atom (such as fluorine or chlorine) in its structure. Halogenation often increases a corticosteroid's potency but can also heighten the risk of local side effects like skin atrophy. The absence of a halogen in this compound contributes to its favorable safety profile. asianjpr.com

Double Esterification: The key modifications are the ester groups at the C17 and C21 positions: an ethyl carbonate at C17 and a propionate at C21. This double ester configuration makes the molecule highly lipophilic, facilitating its penetration into the skin's stratum corneum. More importantly, these ester bonds are designed to be cleaved by esterase enzymes present in the skin, initiating the drug's metabolism and contributing to the dissociation between topical and systemic effects. drugbank.comasianjpr.com

The culmination of these structural features is a molecule with medium-range corticosteroid potency that effectively exerts anti-inflammatory, antipruritic, and vasoconstrictive actions by acting as a glucocorticoid receptor agonist. drugbank.comdrugs.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity. wikipedia.orgjocpr.com These models use molecular descriptors (e.g., size, lipophilicity, electronic properties) to create mathematical equations that can predict the activity of new, untested compounds. wikipedia.orgmdpi.com

For corticosteroids, QSAR can be used to predict properties like receptor binding affinity, anti-inflammatory potency, and potential for side effects, thereby guiding the design of new drugs with improved therapeutic profiles. wikipedia.org

Despite the utility of this approach, specific QSAR models for this compound have not been detailed in the reviewed literature. The development of such a model would involve:

Compiling a dataset of corticosteroids with known biological activities (e.g., receptor binding affinity, anti-inflammatory effect).

Calculating a range of molecular descriptors for each compound in the dataset, including this compound.

Using statistical methods to build a mathematical model that finds the best correlation between the descriptors and the observed activity.

Validating the model to ensure its predictive power.

While a specific model for this compound is not available, the principles of QSAR confirm that its unique combination of a prednisolone backbone and specific ester modifications are the key structural determinants of its activity and safety profile.

Influence of Ester Modifications on Receptor Binding and Cellular Responses

The 17-ethylcarbonate and 21-propionate ester modifications are the most critical structural features determining this compound's unique pharmacological behavior. Their influence extends to receptor binding, metabolism, and ultimately, the cellular response.

The double ester structure renders this compound itself as a prodrug. Upon penetrating the skin, it is metabolically cleaved. The primary active metabolite is prednisolone-17-ethylcarbonate (P17-EC). This metabolite possesses a high affinity for the glucocorticoid receptor, which is responsible for the potent anti-inflammatory effects observed topically. Following its action, P17-EC is further metabolized to prednisolone, which has a significantly lower receptor affinity and is less active.

This two-step metabolic pathway is central to this compound's favorable therapeutic index. The initial high-affinity binding of its metabolite in the target tissue (skin) ensures strong topical efficacy. The subsequent rapid conversion to a less active form before significant amounts can enter the systemic circulation minimizes the potential for systemic side effects.

In vitro studies on keratinocytes and fibroblasts have provided further insight into the cellular responses. This compound effectively suppresses the production of pro-inflammatory cytokines like Interleukin-1 alpha (IL-1α) in keratinocytes, confirming its anti-inflammatory potency at the cellular level. This effect is comparable to that of potent corticosteroids like betamethasone 17-valerate. Conversely, its impact on fibroblast proliferation is less pronounced, which may contribute to its lower potential for skin atrophy, a common side effect of topical corticosteroids linked to their anti-proliferative effects on dermal fibroblasts.

Therefore, the ester modifications of this compound are not just simple additions to the prednisolone molecule; they are sophisticated chemical triggers that control its activation, activity, and deactivation, ensuring that its potent anti-inflammatory action is targeted to the skin while limiting systemic exposure.

Advanced Analytical and Characterization Methodologies in Prednicarbate Research

Chromatographic Techniques for Compound and Metabolite Analysis

Chromatography is the cornerstone for separating prednicarbate (B1678093) from impurities, degradation products, and metabolites in various matrices, from bulk drug substances to complex biological fluids.

High-Performance Liquid Chromatography (HPLC) for Quantitative Determination

High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase (RP-HPLC) mode, is a robust and widely used method for the quantitative analysis of this compound. researchgate.netnih.gov This technique is essential for quality control in pharmaceutical formulations and for conducting pharmacokinetic studies. sielc.comnih.gov

A common approach involves using an octadecylsilyl silica (B1680970) (C18) stationary phase. researchgate.netnih.gov The separation is typically achieved using an isocratic or gradient mobile phase, often consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. researchgate.netsielc.com To ensure optimal peak shape and resolution, the pH of the mobile phase is often adjusted using acids like phosphoric acid or, for mass spectrometry compatibility, formic acid. researchgate.netsielc.com Detection is commonly performed using a UV detector, with a wavelength set around 243-245 nm where the chromophores in the this compound molecule exhibit strong absorbance. researchgate.netsielc.com

Validation studies for these HPLC methods have demonstrated high accuracy and precision. Linearity is often established over a specific concentration range, with correlation coefficients (R²) greater than 0.999, indicating a strong relationship between detector response and concentration. researchgate.net The precision of the method is confirmed by low relative standard deviation (RSD%) values, and its accuracy is verified through recovery studies, with average recoveries typically falling between 99% and 100%. researchgate.net

Table 1: Example Parameters for RP-HPLC Analysis of this compound To view the full table, scroll to the right.

| Parameter | Specification | Reference |

|---|---|---|

| Chromatographic Mode | Reversed-Phase (RP-HPLC) | researchgate.net |

| Column | Hypersil GOLD C18 (250 mm x 4.6 mm, 5 µm) | researchgate.net |

| Mobile Phase | Methanol:Water (80:20, v/v), pH adjusted to 5.0 | researchgate.net |

| Flow Rate | 0.5 mL/min | researchgate.net |

| Detection | UV at 243 nm | researchgate.net |

| Linearity Range | 0.05–0.3 mg/L | researchgate.net |

| Correlation Coefficient (R²) | > 0.999 | researchgate.net |

| Accuracy (Average Recovery) | 99.92% | researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Profiling and Structure Elucidation

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is an indispensable tool for identifying and structurally characterizing this compound metabolites and degradation products. akjournals.comnih.gov This hyphenated technique combines the powerful separation capabilities of liquid chromatography with the high sensitivity and structural information provided by mass spectrometry. upf.edu It is particularly useful for analyzing complex mixtures from in vitro and in vivo metabolism studies. researchgate.netresearchgate.net

The process of metabolite profiling involves comparing the LC-MS data of control samples with samples containing the drug and its metabolites. researchgate.net The mass spectrometer identifies potential metabolites by detecting ions with specific mass-to-charge (m/z) ratios that correspond to predicted metabolic transformations (e.g., hydroxylation, hydrolysis). Tandem mass spectrometry (MS/MS) is then used to fragment these parent ions, generating a unique fragmentation pattern. nih.gov This pattern serves as a fingerprint that helps to elucidate the metabolite's structure, often by pinpointing the exact site of metabolic modification on the parent molecule. researchgate.net

For instance, LC-MS/MS has been successfully used to characterize the thermal decomposition product of this compound. akjournals.com The analysis revealed a compound with a molecular mass 90 units less than the original this compound molecule, which was consistent with the elimination of the carbonate group at the C17 position. akjournals.com

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for High-Sensitivity Analysis

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) represents a significant advancement over conventional LC-MS/MS. By utilizing columns packed with smaller sub-2 µm particles, UPLC achieves faster separations with higher resolution and sensitivity. frontiersin.org These characteristics make UPLC-MS/MS exceptionally well-suited for bioanalytical applications, such as quantifying low concentrations of this compound and its metabolites in biological samples like plasma or urine. nih.govnih.govmdpi.com

The high sensitivity of UPLC-MS/MS allows for very low limits of detection (LOD) and limits of quantification (LOQ), which is crucial when only small sample volumes are available or when analyzing trace-level compounds. nih.govmdpi.com The method's high throughput is advantageous for screening large numbers of samples in pharmacokinetic or metabolomic studies. frontiersin.org The multiple reaction monitoring (MRM) mode in the mass spectrometer provides excellent selectivity and specificity, minimizing interference from the complex biological matrix. nih.govnih.gov

Spectroscopic Techniques for Structural Elucidation

While chromatography excels at separation and quantification, spectroscopic techniques are essential for the definitive elucidation of molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H-NMR, 13C-NMR, DEPT-135)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic arrangement and connectivity within a molecule. wikipedia.orgcreative-biolabs.com It is a primary tool for the structural confirmation of this compound and the characterization of its related substances, such as synthetic impurities or degradation products. akjournals.comresearchgate.net

¹H-NMR (Proton NMR) provides information about the number and chemical environment of hydrogen atoms in the molecule. The chemical shifts, signal integrations, and coupling patterns in the ¹H-NMR spectrum of this compound are used to confirm the presence of its various proton-containing groups. nih.gov

¹³C-NMR provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal, and its chemical shift indicates its electronic environment (e.g., carbonyl, olefinic, aliphatic). researchgate.net

DEPT-135 (Distortionless Enhancement by Polarization Transfer) is a specialized ¹³C-NMR experiment used to differentiate between carbon atoms based on the number of attached protons. uvic.calibretexts.org In a DEPT-135 spectrum, methyl (CH₃) and methine (CH) carbons appear as positive signals, while methylene (B1212753) (CH₂) carbons appear as negative signals. libretexts.orgresearchgate.net Quaternary carbons (those with no attached protons) are not observed in a DEPT-135 spectrum. libretexts.org This information is invaluable for unambiguously assigning carbon signals and confirming the structure of this compound and its derivatives. libretexts.org

These NMR techniques were instrumental in identifying the thermal degradation product of this compound, confirming the structural changes proposed by LC-MS/MS data. akjournals.com

Table 2: General ¹³C-NMR Signal Differentiation using DEPT-135 To view the full table, scroll to the right.

| Carbon Type | Number of Attached Protons | Signal in DEPT-135 Spectrum | Reference |

|---|---|---|---|

| Methyl (CH₃) | 3 | Positive | libretexts.org |

| Methylene (CH₂) | 2 | Negative | libretexts.org |

| Methine (CH) | 1 | Positive | libretexts.org |

| Quaternary (C) | 0 | Absent | libretexts.org |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. nih.gov When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. The resulting IR spectrum shows absorption bands corresponding to these vibrations, which are characteristic of particular functional groups. libretexts.org

For this compound, IR spectroscopy can confirm the presence of key structural features. The analysis of its spectrum is used to verify the integrity of the molecule in the bulk drug and in formulations. akjournals.comresearchgate.net

Key functional groups in this compound and their expected IR absorption regions include:

Hydroxyl (-OH) group: A broad absorption band typically appears in the region of 3200-3600 cm⁻¹.

Carbonyl (C=O) groups: this compound has multiple carbonyl groups (α,β-unsaturated ketone, esters), which result in strong absorption bands typically between 1650 and 1760 cm⁻¹.

C-O bonds: Stretching vibrations for the ester and carbonate C-O bonds produce signals in the fingerprint region, generally between 1000 and 1300 cm⁻¹. libretexts.org

Table 3: Characteristic Infrared Absorption Frequencies for this compound Functional Groups To view the full table, scroll to the right.

| Functional Group | Type of Vibration | Approximate Absorption Range (cm⁻¹) | Reference |

|---|---|---|---|

| Alcohol (O-H) | Stretch, H-bonded | 3600 - 3200 (broad) | libretexts.org |

| Ketone (C=O) | Stretch | ~1670 (conjugated) | libretexts.org |

| Ester (C=O) | Stretch | ~1750-1735 | libretexts.org |

| Carbonate (C=O) | Stretch | ~1760 | akjournals.com |

| Alkene (C=C) | Stretch | ~1660 | libretexts.org |

| Ester/Carbonate (C-O) | Stretch | 1300 - 1000 | libretexts.org |

Thermal Analysis Techniques for Compound Stability and Compatibility

Thermal analysis techniques are pivotal in pharmaceutical preformulation studies, offering critical insights into the physical and chemical properties of a drug substance. These methods measure changes in material properties as a function of temperature, providing a rapid means to assess thermal stability, polymorphism, and compatibility with excipients. akjournals.comresearchgate.net For this compound, techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetry/Derivative Thermogravimetry (TG/DTG) have been extensively utilized. akjournals.comakjournals.com

Differential Scanning Calorimetry (DSC) for Thermal Behavior and Excipient Compatibility Studies

Differential Scanning Calorimetry (DSC) is a fundamental technique used to characterize the thermal properties of pharmaceutical compounds by measuring the difference in heat flow between a sample and a reference as a function of temperature. pharmatutor.org In the study of this compound, DSC curves reveal a sharp endothermic event corresponding to its melting process. akjournals.com Research indicates that this compound melts in the temperature range of 175–196°C, with a peak temperature of 186.2°C and an enthalpy of fusion (ΔHfus) of 73.3 J g-1. akjournals.com Another study reported a melting onset at 183°C with a ΔHfus of 75.6 J g-1. akjournals.com This endothermic peak occurs without any accompanying mass loss, confirming it as a melting transition. akjournals.comakjournals.com

DSC is also a crucial screening tool for evaluating the compatibility of an active pharmaceutical ingredient (API) with various excipients, which is a critical step in the preformulation phase of dosage form development. pharmatutor.orgnetzsch.com By analyzing the thermal profiles of 1:1 (mass/mass) physical mixtures of this compound and different excipients, researchers can identify potential interactions. researchgate.netakjournals.com The appearance of new peaks, or shifts in the melting endotherm of the drug, can signify a physical or chemical interaction. netzsch.com

Studies on this compound have shown that while it is compatible with many common excipients used in semi-solid formulations, interactions can occur. For instance, physical mixtures with stearyl alcohol and glyceryl stearate (B1226849) showed a decrease in the onset temperature of the first thermal decomposition stage of this compound. researchgate.netakjournals.com Specifically, a mixture with glyceryl stearate resulted in a reduction of the drug's thermal stability by approximately 37°C. akjournals.com Conversely, no significant interactions were observed with excipients such as methylparaben, propylparaben, carbomer 940, acrylate (B77674) crosspolymer, lactic acid, light liquid paraffin, isopropyl palmitate, myristyl lactate, and cetyl alcohol. researchgate.netakjournals.com The table below summarizes the thermal behavior of this compound in the presence of various excipients.

Table 1: DSC Findings on this compound and Excipient Compatibility

| Excipient | Observation | Indication |

|---|---|---|

| Glyceryl Stearate | Decrease in the onset temperature of thermal decomposition. researchgate.netakjournals.com | Potential Interaction/Incompatibility |

| Stearyl Alcohol | Decrease in the onset temperature of thermal decomposition. researchgate.netakjournals.com | Potential Interaction/Incompatibility |

| Sodium Pyrrolidone Carboxylate | No change in the first thermal decomposition stage, but a decrease in the DTG peak temperature. akjournals.com | Minor Interaction |

| Methylparaben | No significant change in the thermal profile. researchgate.netakjournals.com | Compatible |

| Propylparaben | No significant change in the thermal profile. researchgate.netakjournals.com | Compatible |

| Carbomer 940 | No significant change in the thermal profile. researchgate.netakjournals.com | Compatible |

| Acrylate Crosspolymer | No significant change in the thermal profile. researchgate.netakjournals.com | Compatible |

| Lactic Acid | No significant change in the thermal profile. researchgate.netakjournals.com | Compatible |

| Light Liquid Paraffin | No significant change in the thermal profile. researchgate.netakjournals.com | Compatible |

| Isopropyl Palmitate | No significant change in the thermal profile. researchgate.netakjournals.com | Compatible |

| Myristyl Lactate | No significant change in the thermal profile. researchgate.netakjournals.com | Compatible |

Thermogravimetry (TG/DTG) for Thermal Decomposition Product Isolation and Characterization

Thermogravimetry (TG) and its derivative (DTG) are essential thermal analysis methods that measure the change in mass of a sample as a function of temperature or time. ekb.eg These techniques are instrumental in determining the thermal stability and decomposition profile of pharmaceuticals like this compound. akjournals.com

TG/DTG analyses of this compound show that the compound is thermally stable up to approximately 200°C, with no mass loss observed below this temperature. akjournals.comakjournals.com Above 200°C, this compound undergoes a multi-step thermal decomposition process. akjournals.com The first major mass loss event, occurring in the temperature range of 207–291°C, corresponds to the initial decomposition of the drug. akjournals.com This is followed by subsequent decomposition steps at higher temperatures. akjournals.com